molecular formula C19H17FN2O3 B4402849 N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4402849
M. Wt: 340.3 g/mol
InChI Key: QSDUVCMMKMMVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as FIIN-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of a specific class of kinases known as fibroblast growth factor receptor (FGFR) kinases, which are involved in the regulation of cell growth, differentiation, and survival.

Mechanism of Action

N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide binds to the ATP-binding site of FGFR kinases and inhibits their activity. This leads to a reduction in the phosphorylation of downstream signaling proteins, which are involved in the regulation of cell growth, differentiation, and survival. The inhibition of FGFR kinases by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to affect the physiology of normal cells. Studies have demonstrated that FGFR kinases are involved in the regulation of various physiological processes, including bone development, angiogenesis, and wound healing. Inhibition of these kinases by this compound has been shown to affect these processes, leading to potential side effects.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively characterized in terms of its mechanism of action and biochemical effects. However, it also has some limitations. It is a relatively non-specific inhibitor that can affect other kinases besides FGFR kinases. It also has potential side effects on normal cells, which can complicate its use in experimental settings.

Future Directions

There are several potential future directions for research on N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more specific inhibitors that target only FGFR kinases. Another area is the exploration of the potential therapeutic applications of this compound in other diseases besides cancer, such as bone disorders and cardiovascular diseases. Additionally, research on the side effects of this compound on normal cells can help to identify potential strategies to mitigate these effects.

Scientific Research Applications

N-(4-fluorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. FGFR kinases have been implicated in the development and progression of various types of cancer, including breast cancer, lung cancer, and gastric cancer. Inhibition of these kinases by this compound has been shown to reduce the growth and survival of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-11(2)10-22-18(24)15-8-3-12(9-16(15)19(22)25)17(23)21-14-6-4-13(20)5-7-14/h3-9,11H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDUVCMMKMMVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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